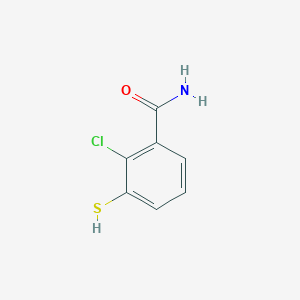

2-Chloro-3-mercaptobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNOS |

|---|---|

Molecular Weight |

187.65 g/mol |

IUPAC Name |

2-chloro-3-sulfanylbenzamide |

InChI |

InChI=1S/C7H6ClNOS/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,(H2,9,10) |

InChI Key |

CIHSYFDGCYCIKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Mercaptobenzamide

Precursor Synthesis and Derivatization Strategies

A common and logical approach to synthesizing 2-Chloro-3-mercaptobenzamide involves a two-stage process: first, the synthesis of a suitable halogenated benzamide (B126) precursor, and second, the introduction of the mercapto group through a nucleophilic substitution reaction.

The formation of the benzamide moiety is a foundational step in this synthetic pathway. Halogenated benzamides are typically prepared from their corresponding benzoic acid derivatives. A standard laboratory and industrial method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia (B1221849) to form the primary amide.

For instance, the synthesis of 2-chlorobenzamide (B146235) from 2-chlorobenzoic acid can be achieved by first treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to produce 2-chlorobenzoyl chloride. The resulting acyl chloride is highly reactive and readily undergoes amidation upon treatment with aqueous or gaseous ammonia.

Alternatively, modern amide bond formation can be accomplished using a variety of coupling reagents that activate the carboxylic acid in situ, allowing for a direct reaction with an amine source under milder conditions. nih.gov This avoids the need to isolate the often-sensitive acyl chloride intermediate.

A hypothetical precursor for the target molecule, 2,3-dichlorobenzamide (B1301048), would be synthesized in a similar manner starting from 2,3-dichlorobenzoic acid.

Table 1: Representative Conditions for Benzamide Synthesis

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |

|---|---|---|---|---|

| Benzoic Acid | Triphenylphosphine / N-chlorophthalimide | Benzylamine | N-Benzylbenzamide | 83% nih.gov |

| Benzoic Acid | Triphenylphosphine / N-chlorophthalimide | Aniline | N-Phenylbenzamide | 69% nih.gov |

The introduction of a thiol (-SH) group onto the aromatic ring is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. acsgcipr.org This reaction is suitable for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the context of synthesizing this compound, a plausible precursor would be 2,3-dichlorobenzamide. In this molecule, both the amide group (-CONH₂) and the chlorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. A strong sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S), can then be used to displace one of the chlorine atoms. chemistrysteps.com

The reaction involves the attack of the thiolate nucleophile on the carbon atom bearing a leaving group (a chlorine atom), leading to the formation of the Meisenheimer complex. acsgcipr.org Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the final thiolated product. The choice of solvent is critical, with polar aprotic solvents like DMF, DMSO, or NMP being commonly used to facilitate this type of reaction. acsgcipr.org

One-Pot Synthetic Routes to 2-Mercaptobenzamide and Related Analogues

One-pot syntheses, where multiple reaction steps are conducted in the same vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not widely documented, analogous procedures for related compounds demonstrate the feasibility of this approach. hakon-art.comnih.govbeilstein-journals.org

For example, syntheses of mercaptobenzamide prodrugs have been achieved using a two-step, one-pot sequence. nih.gov In this method, a thiosalicylic acid is first reacted to form a thioether, and without workup, a coupling reagent is added to facilitate amide bond formation. nih.gov Another approach involves the reaction of ortho-bromobenzaldehyde with a Grignard reagent and elemental sulfur in a one-pot process to generate 2-mercaptobenzaldehyde, showcasing the direct introduction of sulfur. researchgate.net

A hypothetical one-pot route for this compound could involve the in-situ generation of a highly reactive di-halogenated benzoyl species which then sequentially reacts with an amine source and a sulfur nucleophile under carefully controlled conditions.

Comparative Analysis of Synthetic Pathways for Benzamide Derivatives

The efficiency of the synthesis is heavily dependent on optimizing reaction conditions for each step. In the synthesis of the benzamide precursor, the choice of amidating agent and reaction conditions can significantly impact the yield and purity. Direct coupling methods may offer higher yields and milder conditions compared to the traditional acyl chloride route, but the reagents are often more expensive. nih.gov

Table 2: Factors Influencing Yield in SNAr Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Solubilizes the nucleophile and stabilizes the charged Meisenheimer complex. acsgcipr.org |

| Temperature | Elevated (e.g., 50-150 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Nucleophile | Strong Sulfur Source (e.g., NaSH) | A potent nucleophile is required to attack the electron-deficient aromatic ring. chemistrysteps.com |

When a precursor like 2,3-dichlorobenzamide is used, the incoming sulfur nucleophile can potentially attack either the carbon at position 2 (C2) or position 3 (C3). The control of regioselectivity is therefore crucial to ensure the formation of the desired this compound isomer.

The outcome is determined by the relative stability of the two possible Meisenheimer complex intermediates. The electron-withdrawing amide group at C1 strongly activates the ring, particularly at the ortho (C2) and para (C6, which is unsubstituted) positions. The chlorine atom at C2 also provides activation.

Attack at C3: The negative charge in the resulting Meisenheimer complex is delocalized across the ring and is stabilized by the electron-withdrawing effects of the amide group at C1 and the chlorine atom at C2.

Attack at C2: The negative charge in this intermediate is also stabilized by the amide group (now at an adjacent carbon) and the chlorine atom at C3.

The precise regiochemical outcome depends on a subtle interplay of inductive and resonance effects. In many SNAr systems, substitution occurs para to the strongest activating group. However, in this ortho/meta substituted system, the position ortho to one activating group and meta to another (C3) is often the kinetically favored site of attack. Detailed experimental analysis or computational modeling would be required to definitively predict and optimize the regioselectivity for this specific substrate.

Advanced Synthetic Strategies Applicable to Benzamide Scaffolds

Advanced synthetic strategies for benzamide scaffolds encompass a variety of modern organic chemistry techniques. These methods focus on either building new ring systems onto the benzamide core or selectively introducing new functional groups. Such transformations are crucial for accessing a diverse range of chemical structures from a common starting material.

Vilsmeier-Haack Cyclization in the Synthesis of Related Heterocycles

The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, historically used for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. ijpcbs.comwikipedia.org This reagent can then react with an activated aromatic ring in an electrophilic substitution. organic-chemistry.orgwikipedia.org

While primarily known for formylation, the Vilsmeier-Haack reaction is also a key method for constructing various nitrogen- and oxygen-based heterocyclic compounds. ijpcbs.comsioc-journal.cn The classical reaction involves the substitution of an activated aromatic ring to yield an iminium species, which can then be hydrolyzed to an aldehyde or ketone. wikipedia.org However, under specific conditions, the Vilsmeier reagent can act as a cyclizing agent, facilitating the formation of fused heterocyclic systems. This application is particularly relevant for benzamide scaffolds, where intramolecular reactions can lead to the formation of quinolines, oxazines, and other important heterocyclic structures. ijpcbs.com The reaction's utility extends beyond formylation, serving as an activating reagent for various functional groups and a tool for acylation, chlorination, and rearrangement reactions. sioc-journal.cnthieme-connect.com

| Reagent Component | Role in Reaction | Typical Example |

| Substituted Amide | Precursor to the Vilsmeier reagent | N,N-Dimethylformamide (DMF) |

| Acid Halide | Activator for the amide | Phosphorus oxychloride (POCl₃) |

| Aromatic Substrate | Nucleophile for electrophilic attack | Electron-rich arenes (e.g., anilines, phenols) |

Metal-Catalyzed and Organocatalytic Approaches for Benzamide Derivatization

The derivatization of benzamide scaffolds has been significantly advanced through the use of metal-catalyzed and organocatalytic methods. These approaches offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Derivatization:

Transition metals like palladium, copper, and nickel are extensively used to catalyze reactions on halobenzamide precursors. thieme-connect.commdpi.com These 2-halobenzamides are important building blocks for constructing a wide array of heterocyclic compounds. thieme-connect.com

Copper-Catalyzed Reactions: Copper catalysts have proven effective in cascade reactions for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.com For instance, a CuCl-catalyzed cascade involving C–S bond formation followed by N–S bond cyclization has been developed. The reactivity of the 2-halobenzamide in these reactions typically follows the order: 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone for cross-coupling reactions. Enantioselective synthesis of atropisomeric, tribrominated benzamides has been achieved, followed by sequential Pd-catalyzed cross-coupling and lithium-halogen exchange to install a variety of functional groups with high regioselectivity. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts can be used for the annulation of 2-halobenzamides with alkynes to produce substituted 1(2H)-isoquinolones. In this process, Ni(II) is reduced to Ni(0) by zinc powder, which then undergoes oxidative addition with the 2-halobenzamide to initiate the catalytic cycle. thieme-connect.com

| Catalyst | Substrate | Reagent(s) | Product Type |

| CuCl | 2-Halobenzamide | S₈ | Benzo[d]isothiazol-3(2H)-one mdpi.com |

| Palladium catalyst | Tribrominated benzamide | Various coupling partners | Derivatized chiral benzamides nih.gov |

| Nickel(II)/Zn | 2-Halobenzamide | Alkyne | 1(2H)-Isoquinolone thieme-connect.com |

Organocatalytic and Transition-Metal-Free Approaches:

Recent advancements have also focused on avoiding transition metals, utilizing organocatalysts or metal-free conditions to achieve desired transformations.

Photocatalytic Methods: A visible-light-stimulated pathway using eosin (B541160) Y as a photocatalyst allows for the conversion of 2-alkyl benzamides into functionalized hydroxyisoindolines. This method uses oxygen as the sole terminal oxidant and proceeds under mild, transition-metal-free conditions. rsc.org

Base-Promoted Reactions: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been accomplished using lithium diisopropylamide (LDA). This transition-metal-free approach involves a deprotonative aroylation of the methyl sulfide, promoted by directed ortho-lithiation of the benzamide. nih.gov

These catalytic strategies highlight the versatility of the benzamide scaffold and provide a diverse toolbox for chemists to synthesize complex and functionally rich molecules.

Chemical Reactivity and Transformations of 2 Chloro 3 Mercaptobenzamide

Reactions Involving the Thiol Moiety (-SH)

The thiol group is a potent nucleophile and is readily oxidized, making it the most reactive site on the molecule for many transformations.

One of the most significant reactions of 2-Chloro-3-mercaptobenzamide and related 2-mercaptobenzamides is oxidative cyclization to form 1,2-benzisothiazolin-3-one (BIT) derivatives. google.comgoogle.com This intramolecular reaction involves the formation of a sulfur-nitrogen bond, creating a five-membered heterocyclic ring. researchgate.net The process is typically achieved by treating the 2-mercaptobenzamide with an oxidizing agent. google.com A small amount of the disulfide, 2,2'-dithiodibenzamide, may form as a byproduct, which can also undergo oxidative cyclization to yield the desired benzisothiazolinone product. google.comgoogle.com

A variety of oxidizing agents can be employed for this transformation, with aqueous hydrogen peroxide being a common and preferred choice. google.com The reaction proceeds by oxidizing the thiol group, which then cyclizes via nucleophilic attack on the amide nitrogen.

Table 1: Oxidizing Agents for the Cyclization of 2-Mercaptobenzamides

| Oxidizing Agent | Type | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Peroxide | google.com |

| Molecular Oxygen (Air) | Gas | google.com |

| Ozone (O₃) | Gas | google.com |

| Sodium Chlorate(I) (NaClO) | Hypochlorite | google.com |

| Potassium Permanganate (KMnO₄) | Permanganate | google.com |

| Peracetic Acid | Organic Peroxide | google.com |

This interactive table summarizes common oxidizing agents used in the synthesis of 1,2-benzisothiazolin-3-one from 2-mercaptobenzamide precursors.

The thiol group of this compound can participate in thiol-thioester exchange reactions. This is a reversible reaction where a thiol attacks a thioester, leading to the formation of a new thioester and a new thiol. ecust.edu.cn The equilibrium of this exchange is governed by the relative pKa values of the participating thiols. hereon.de The reaction is typically base-catalyzed, as the thiolate anion is the active nucleophile. rsc.org

The general mechanism involves the deprotonation of the thiol to form a thiolate, which then attacks the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate that subsequently collapses, releasing the original thiol from the thioester. rsc.org A net reaction occurs when the incoming thiol and the departing thiol have different pKa values, with the equilibrium favoring the formation of the more stable thiolate (from the more acidic thiol). hereon.deresearchgate.net The pH of the reaction medium is a critical parameter, as it controls the concentration of the reactive thiolate species. hereon.deresearchgate.net

Table 2: Key Factors Influencing Thiol-Thioester Exchange

| Factor | Influence | Reference |

|---|---|---|

| pH / Base Catalyst | Increases the concentration of the nucleophilic thiolate anion. | rsc.org |

| Thiol pKa | The equilibrium favors the acyl group resting on the thiol with a higher pKa. | hereon.dersc.org |

| Solvent | Can influence reaction rates and equilibria. | rsc.org |

This interactive table outlines the primary factors that control the outcome of thiol-thioester exchange reactions.

As a potent nucleophile, the thiol group of this compound readily undergoes S-alkylation and S-acylation. These reactions involve the formation of a new carbon-sulfur bond, leading to thioethers and thioesters, respectively.

S-Alkylation: This reaction typically proceeds by treating the thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the leaving group on the alkylating agent in a nucleophilic substitution reaction. Phase-transfer catalysis can be employed to facilitate the reaction between reactants in different phases. researchgate.netnih.gov

S-Acylation: In a similar fashion, S-acylation is achieved by reacting the thiol with an acylating agent, like an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. This reaction yields a thioester.

Table 3: Representative S-Alkylation and S-Acylation Reagents

| Reaction Type | Reagent Class | Specific Example |

|---|---|---|

| S-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide |

| S-Alkylation | Dialkyl Sulfates | Dimethyl Sulfate |

| S-Acylation | Acyl Halides | Acetyl Chloride, Benzoyl Chloride |

This interactive table provides examples of common reagents used for the S-alkylation and S-acylation of thiols.

Reactions Involving the Amide Moiety (-CONH2)

The amide functional group is significantly less reactive than the thiol group. Its reactions generally require more forcing conditions due to the resonance stability of the amide bond, which delocalizes the nitrogen lone pair into the carbonyl group, reducing its nucleophilicity. nih.gov

While less common than S-alkylation, N-alkylation of the primary amide is possible under specific conditions. The reaction requires a strong base to deprotonate the amide nitrogen, generating an amidate anion which is a potent nucleophile. This anion can then react with an alkylating agent. researchgate.net However, competitive S-alkylation is a significant challenge and protecting the thiol group would be necessary to achieve selective N-alkylation.

N-acylation follows a similar principle, requiring activation of the amide nitrogen before reaction with an acylating agent.

The amide bond in this compound can be cleaved through hydrolysis to yield 2-chloro-3-mercaptobenzoic acid and ammonia (B1221849). Due to the high stability of the amide bond, this reaction typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base. nih.govmasterorganicchemistry.com

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comyoutube.com

Base-catalyzed hydrolysis: Under strong basic conditions (e.g., NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally irreversible if the resulting carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com

The formation of the amide bond, the reverse of hydrolysis, is a condensation reaction between 2-chloro-3-mercaptobenzoic acid and ammonia or an amine. This typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride, or using coupling agents.

Table 4: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Requirement | Reference |

|---|---|---|---|

| Acidic | Concentrated HCl or H₂SO₄ in water | Heating / Reflux | masterorganicchemistry.comyoutube.com |

| Basic | Concentrated NaOH or KOH in water | Heating / Reflux | masterorganicchemistry.com |

This interactive table summarizes typical conditions required for the hydrolysis of stable amide bonds.

Reactions Involving the Chlorine Atom on the Aromatic Ring

The chlorine atom, a halogen, is a key functional group for transformations that involve the formation of new carbon-carbon or carbon-heteroatom bonds at its position on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via an addition-elimination mechanism. youtube.comchemistrysteps.com For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In the case of this compound, the benzamide (B126) group (-CONH2) is a moderately deactivating group, meaning it withdraws electron density from the aromatic ring. However, its electron-withdrawing effect is not as strong as that of a nitro group, which is a classic activating group for SNAr reactions. The mercapto group (-SH) is generally considered a weak activating group. The positioning of the benzamide group meta to the chlorine atom does not provide the ideal resonance stabilization for the Meisenheimer complex. Therefore, this compound is expected to be relatively unreactive towards SNAr under standard conditions.

For a successful SNAr reaction to occur with this compound, harsh reaction conditions, such as high temperatures and the use of a very strong nucleophile, would likely be required.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Reagents/Conditions | Predicted Product |

| Sodium methoxide (B1231860) (NaOCH3) | High Temperature, High Pressure | 2-Methoxy-3-mercaptobenzamide |

| Ammonia (NH3) | High Temperature, High Pressure | 2-Amino-3-mercaptobenzamide |

| Sodium hydrosulfide (B80085) (NaSH) | High Temperature, High Pressure | Benzene-1,2-dithiol-3-carboxamide |

Note: The conditions presented are hypothetical and represent the stringent requirements anticipated for this reaction on an unactivated substrate.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. fishersci.co.uk These reactions typically involve an aryl halide, like the chloro group in this compound, reacting with various coupling partners.

Suzuki Coupling

The Suzuki reaction couples an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming biaryl compounds. wikipedia.org The reactivity of the aryl halide in Suzuki couplings generally follows the trend I > Br > OTf > Cl. Aryl chlorides are the least reactive substrates, often requiring more specialized and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step in the catalytic cycle. libretexts.org

For this compound, a Suzuki coupling would be challenging but potentially feasible with the appropriate choice of catalyst system. The presence of the mercapto group could potentially interfere with the palladium catalyst through coordination, so protection of the thiol group might be necessary.

Table 2: Predicted Suzuki Coupling Reaction of this compound

| Boronic Acid | Catalyst System | Base | Predicted Product |

| Phenylboronic acid | Pd(OAc)2 with a bulky phosphine ligand (e.g., SPhos) | K3PO4 | 3-Mercapto-[1,1'-biphenyl]-2-carboxamide |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org Similar to the Suzuki reaction, the reactivity of aryl halides follows the order I > Br > Cl. youtube.com The coupling of aryl chlorides in Sonogashira reactions can be difficult and often necessitates higher temperatures and more active catalyst systems. researchgate.net

A Sonogashira coupling involving this compound would likely require robust catalytic conditions. The acidic proton of the mercapto group could react with the base, and the sulfur atom could coordinate to the palladium or copper catalyst, potentially inhibiting the reaction.

Table 3: Predicted Sonogashira Coupling Reaction of this compound

| Alkyne | Catalyst System | Base | Predicted Product |

| Phenylacetylene | Pd(PPh3)2Cl2, CuI | Triethylamine (TEA) | 3-Mercapto-2-(phenylethynyl)benzamide |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction is a valuable method for the arylation of olefins. mdpi.com The reactivity of the halide in the Heck reaction is generally I > Br > Cl. wikipedia.org The use of aryl chlorides in Heck reactions often requires high temperatures and specialized catalyst systems. mdpi.com

The Heck reaction with this compound would face similar challenges as the Suzuki and Sonogashira couplings, namely the low reactivity of the aryl chloride and potential catalyst inhibition by the mercapto group.

Table 4: Predicted Heck Reaction of this compound

| Alkene | Catalyst System | Base | Predicted Product |

| Styrene | Pd(OAc)2 with a phosphine ligand | Triethylamine (TEA) | (E)-3-Mercapto-2-styrylbenzamide |

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring of this compound direct the position of further substitution reactions on the ring itself.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The existing substituents on the ring determine the rate and regioselectivity of the reaction. uci.edu

In this compound, we have three substituents to consider:

-Cl (Chloro): An ortho, para-director, but deactivating due to its inductive electron withdrawal. uci.edu

-SH (Mercapto): An ortho, para-director and an activating group due to the lone pairs on sulfur that can be donated to the ring through resonance.

-CONH2 (Benzamide): A meta-director and a deactivating group due to its electron-withdrawing nature. minia.edu.eg

The directing effects of these groups are as follows:

The mercapto group at C3 directs electrophilic attack to the C2 (already substituted), C4, and C6 positions.

The chloro group at C2 directs to the C3 (already substituted), C4, and C6 positions.

The benzamide group at C1 directs to the C5 position.

The activating mercapto group and the deactivating but ortho, para-directing chloro group both strongly direct towards the C4 and C6 positions. The benzamide group directs to the C5 position. Given that the mercapto group is an activator, it is likely to have a dominant influence on the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are ortho and para to the mercapto group and also ortho and para to the chloro group. The C5 position, meta to both the chloro and mercapto groups but ortho to the deactivating benzamide, is less favored. Steric hindrance could play a role in favoring substitution at the C6 position over the more crowded C4 position.

Table 5: Predicted Electrophilic Aromatic Substitution (EAS) Reactions of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | 2-Chloro-3-mercapto-6-nitrobenzamide and 2-Chloro-3-mercapto-4-nitrobenzamide |

| Bromination | Br2, FeBr3 | 4-Bromo-2-chloro-3-mercaptobenzamide and 6-Bromo-2-chloro-3-mercaptobenzamide |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 4-Acetyl-2-chloro-3-mercaptobenzamide and 6-Acetyl-2-chloro-3-mercaptobenzamide |

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.org This intermediate can then react with various electrophiles. organic-chemistry.org

The benzamide group (-CONH2) is a potent directing metalation group. organic-chemistry.org It can direct the deprotonation of the ortho position. In this compound, the benzamide is at C1. The positions ortho to the benzamide are C2 and C6. The C2 position is already substituted with a chlorine atom. Therefore, the benzamide group would direct metalation to the C6 position.

The mercapto group (-SH) has an acidic proton and would be deprotonated by the strong base before any C-H bond on the ring. This would form a thiolate. The resulting -S- group is a weaker directing group than the amide. The chlorine atom is also a moderate directing group. organic-chemistry.org However, the amide is one of the strongest directing groups and is expected to control the regioselectivity of the lithiation.

The strategy would involve the use of at least two equivalents of a strong base: the first to deprotonate the acidic mercapto proton, and the second to deprotonate the C6 position of the aromatic ring. The resulting dianion can then be quenched with an electrophile.

Table 6: Predicted Directed Ortho-Metalation of this compound

| Base | Electrophile (E+) | Predicted Product |

| 2.2 eq. n-BuLi | I2 | 2-Chloro-6-iodo-3-mercaptobenzamide |

| 2.2 eq. s-BuLi/TMEDA | (CH3)2CO | 2-Chloro-3-mercapto-6-(2-hydroxypropan-2-yl)benzamide |

| 2.2 eq. LDA | CO2 then H3O+ | 2-Chloro-3-mercapto-6-carboxybenzamide |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 3 Mercaptobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of a molecule.

A comprehensive search for ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 2-Chloro-3-mercaptobenzamide did not yield any specific experimental results. For context, the analysis of related benzamide (B126) structures shows characteristic signals for aromatic protons and carbons, as well as for the amide group protons. However, without experimental data for the target compound, a detailed analysis is not possible.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms within a molecule. emerypharma.comyoutube.comhuji.ac.il

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. youtube.com

HSQC (or HMQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). github.io

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments. emerypharma.comyoutube.com

No 2D NMR spectra or correlation data for this compound were found in the available literature.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study the structure and dynamics of materials in their solid form, including crystalline and amorphous states. It can provide valuable information about polymorphism, molecular conformation, and intermolecular interactions. While ssNMR is a powerful tool for characterizing solid drug substances, no studies applying this technique to this compound have been reported in the searched literature. ox.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Identification and Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum with characteristic absorption bands corresponding to specific functional groups. For a molecule like this compound, one would expect to observe characteristic vibrational modes for the amide group (N-H and C=O stretching), the aromatic ring (C-H and C=C stretching), the C-Cl bond, and the S-H (mercapto) bond. A study on a related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, provided insights into the vibrational frequencies of a substituted 2-chlorobenzamide (B146235) structure. nih.gov However, no experimental FTIR spectrum or a table of vibrational frequencies for this compound is available.

Raman Spectroscopy: Complementary Vibrational Analysis and Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. Raman is particularly useful for observing non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational analysis of a molecule. A search for Raman spectroscopic data for this compound did not yield any specific results. Theoretical and experimental studies on similar molecules, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone, demonstrate the utility of Raman spectroscopy in assigning vibrational modes. scielo.br

Based on the performed searches, there is a notable absence of published experimental spectroscopic data for this compound. Consequently, a detailed structural elucidation and advanced spectroscopic characterization as per the requested outline cannot be provided at this time. The generation of the required data tables and in-depth research findings is contingent on future experimental studies of this compound.

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone in the structural analysis of "this compound," providing critical insights into its molecular weight, elemental composition, and fragmentation behavior, which collectively help in confirming its chemical identity and understanding its stability.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy. This capability allows for the confident determination of the elemental composition of a compound. For "this compound" (C₇H₆ClNOS), HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared against the theoretical exact mass calculated from the monoisotopic masses of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen, and Sulfur).

The high resolving power of HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, distinguishes the target compound from other molecules with the same nominal mass but different elemental formulas. mdpi.com The accuracy of the mass measurement, typically within a few parts per million (ppm), lends a high degree of confidence to the proposed molecular formula. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound (Note: As specific experimental HRMS data for this compound was not available in the searched literature, the following table is a template illustrating how such data would be presented.)

| Parameter | Value |

| Molecular Formula | C₇H₆ClNOS |

| Theoretical Exact Mass (Monoisotopic) | 186.9808 u |

| Observed m/z (e.g., [M+H]⁺) | Data not available |

| Mass Accuracy (ppm) | Data not available |

| Ionization Mode | e.g., ESI+ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, the molecular ion (or a specific precursor ion) of "this compound" is selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer (MS2). ijcap.innationalmaglab.org

The fragmentation pattern provides a structural fingerprint of the molecule. By analyzing the mass differences between the precursor ion and the product ions, it is possible to deduce the structure of the fragments and, consequently, piece together the structure of the original molecule. This process helps to confirm the connectivity of atoms and the positions of functional groups, such as the chloro, mercapto, and amide moieties in "this compound."

Table 2: Hypothetical Fragmentation Data for this compound from MS/MS Analysis (Note: As specific experimental MS/MS fragmentation data for this compound was not available in the searched literature, this table represents a hypothetical pathway to illustrate the concept.)

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 187.9886 ([M+H]⁺) | e.g., 20 eV | Data not available | e.g., NH₃ | Data not available |

| 187.9886 ([M+H]⁺) | e.g., 20 eV | Data not available | e.g., H₂S | Data not available |

| 187.9886 ([M+H]⁺) | e.g., 20 eV | Data not available | e.g., CO | Data not available |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unambiguous proof of molecular structure and insights into intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis in the Solid State

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. hzdr.dehzdr.de This technique involves irradiating a single, high-quality crystal of "this compound" with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice with very high precision.

The data obtained from SC-XRD allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This provides an exact conformational analysis of the compound in the solid state, revealing the spatial orientation of the benzamide ring and its substituents. Furthermore, the analysis reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid.

While specific crystallographic data for "this compound" was not found, analysis of a related benzamide derivative provides an example of the type of data obtained from such an experiment. nih.gov

Table 3: Representative Crystallographic Data Table (Note: This table is a template. Specific experimental data for this compound is not available.)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Calculated Density | Data not available |

| Final R-factor | Data not available |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of "this compound" is analyzed. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov

PXRD is particularly important for identifying different crystalline forms (polymorphs) of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. The PXRD pattern can be used to confirm the phase purity of a bulk sample and to monitor for any phase transitions during manufacturing or storage. mdpi.com

Electron Diffraction (ED) and Advanced Electron Microscopy Techniques (e.g., HAADF-STEM)

When single crystals suitable for X-ray diffraction are not available, electron diffraction (ED) offers a powerful alternative for structural elucidation, particularly for nanocrystalline materials. Techniques like three-dimensional electron diffraction (3DED) or microcrystal electron diffraction (MicroED) can determine crystal structures from crystals that are orders of magnitude smaller than those required for SC-XRD. nih.gov

Advanced electron microscopy techniques, such as High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), can provide atomic-resolution images of materials. While more commonly applied to inorganic materials, these techniques have potential applications in visualizing the arrangement of molecules in organic crystals, offering direct spatial information that complements diffraction data.

Currently, there is no specific literature available detailing the application of electron diffraction or advanced electron microscopy techniques to the structural characterization of "this compound."

X-ray Absorption Spectroscopy (XAFS, XANES, EXAFS) for Local Atomic and Electronic Structure

A thorough review of scientific literature reveals a significant gap in the experimental data concerning the specific application of X-ray Absorption Spectroscopy (XAS) techniques—including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)—to the compound this compound and its direct derivatives. As of the current body of published research, no dedicated studies employing these advanced spectroscopic methods for the detailed structural elucidation of this particular molecule are available.

X-ray Absorption Spectroscopy is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. nih.govwikipedia.orgfz-juelich.de It is not limited by the sample's physical state and can be applied to crystalline or amorphous solids, liquids, and gases. wikipedia.orgfz-juelich.de The technique is divided into two main regions: XANES, which provides information on the oxidation state and coordination geometry of the absorbing atom, and EXAFS, which yields data on the number, type, and distances of neighboring atoms. nih.gov

For a molecule like this compound, XAS could theoretically provide invaluable insights. By tuning the X-ray energy to the absorption edges of the sulfur (S K-edge) and chlorine (Cl K-edge) atoms, one could independently probe their respective local environments.

Potential Insights from Theoretical Application of XAS:

Sulfur K-edge XANES: Analysis of the S K-edge XANES spectrum would reveal information about the oxidation state of the sulfur atom in the mercapto (-SH) group. The precise energy and shape of the absorption edge are sensitive to the effective charge on the sulfur atom. nih.gov Furthermore, the pre-edge and near-edge features could offer details about the geometry and the nature of the covalent bond between sulfur and the aromatic ring. Studies on other thiol-containing compounds have demonstrated that S K-edge XANES is effective in monitoring redox changes, such as the conversion of thiols to disulfides. nih.gov

Chlorine K-edge XANES: Similarly, the Cl K-edge XANES spectrum would provide information on the electronic state of the chlorine atom. The energy of this edge is indicative of the charge distribution around the chlorine and the nature of the C-Cl bond.

EXAFS Analysis: The EXAFS region of the spectra for both the sulfur and chlorine edges would allow for the determination of precise bond lengths. For the sulfur atom, EXAFS could measure the S-C bond distance. For the chlorine atom, the Cl-C bond length could be accurately determined. This data would complement information typically obtained from X-ray diffraction studies on single crystals.

Lack of Experimental Data and Data Tables:

Despite the potential of these techniques, no experimental XAFS, XANES, or EXAFS data has been published for this compound. Consequently, it is not possible to present detailed research findings or construct the interactive data tables as requested. The generation of such tables would require specific, experimentally determined values for parameters such as absorption edge energies, coordination numbers, and interatomic distances, which are currently absent from the scientific literature for this compound.

While crystallographic data exists for structurally related, yet distinct, molecules such as 2-Chloro-N-(3-methylbenzoyl)benzenesulfonamide, this information cannot be extrapolated to accurately represent the local atomic environment of this compound. nih.gov The substitution pattern and functional groups are significantly different, which would lead to distinct electronic structures and local coordination geometries.

Future research employing XAS techniques on this compound would be necessary to generate the specific data required for a comprehensive analysis of its local atomic and electronic structure. Such studies would provide a deeper understanding of the influence of the chloro and mercapto substituents on the benzamide framework.

Computational Chemistry and Molecular Modeling of 2 Chloro 3 Mercaptobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a single molecule in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 2-Chloro-3-mercaptobenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict its three-dimensional geometry. The calculated geometric parameters, including bond lengths, bond angles, and dihedral angles, can be validated by comparison with experimental data from techniques like X-ray crystallography, as has been done for similar molecules. nih.gov

Natural Bond Orbital (NBO) analysis is frequently performed following geometry optimization to elucidate intramolecular interactions. rsc.org This analysis provides information on charge distribution, electron delocalization from donor (Lewis base) to acceptor (Lewis acid) orbitals, and the stabilization energy associated with these interactions, such as hyperconjugation. rsc.org

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, offer a quantitative measure of the molecule's chemical behavior. mdpi.com These descriptors are crucial for predicting how this compound will interact with other chemical species. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): The tendency of electrons to escape from a system.

Absolute Electronegativity (χ): The power of an atom to attract electrons to itself.

Molecular Hardness (η): A measure of resistance to change in electron distribution.

Molecular Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | Measures electron-donating ability |

| Electron Affinity | EA | -ELUMO | Measures electron-accepting ability |

| Chemical Hardness | η | (IP - EA) / 2 | Indicates resistance to charge transfer |

| Chemical Softness | S | 1 / (2η) | Indicates chemical reactivity |

| Electrophilicity Index | ω | μ2 / (2η) | Quantifies electrophilic nature |

Due to the presence of several rotatable single bonds (e.g., C-C, C-S, C-N), this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable spatial arrangements of the molecule. conicet.gov.ar This involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy of the resulting structure. mdpi.com

The results of a PES scan reveal low-energy conformers (local and global minima) and the energy barriers (transition states) that separate them. mdpi.com For a flexible molecule like this, staggered conformations (such as anti and gauche) are typically the most stable energy minima, while eclipsed conformations represent energy maxima. mdpi.com This analysis is critical for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. conicet.gov.ar

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti-Anti | ~180° | 0.00 | Most Stable (Global Minimum) |

| Anti-Gauche | ~180°, ~60° | 1.25 | Stable (Local Minimum) |

| Gauche-Gauche | ~60°, ~60° | 2.50 | Stable (Local Minimum) |

| Eclipsed | ~0°, ~120° | 5.00 | Unstable (Transition State) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. taylorandfrancis.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. taylorandfrancis.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule's surface. libretexts.org These maps are color-coded to indicate different regions of electrostatic potential. youtube.com

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are susceptible to electrophilic attack and are often found near electronegative atoms like oxygen (in the carbonyl group), nitrogen, and sulfur. youtube.comdergipark.org.tr

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack and are typically located around hydrogen atoms, particularly the acidic thiol proton and the amide protons. youtube.comdergipark.org.tr

MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and reactions with other charged species. walisongo.ac.iducsb.edu

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability (Nucleophilicity) |

| ELUMO | -1.2 | Electron-accepting ability (Electrophilicity) |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |

Molecular Dynamics (MD) Simulations

While quantum calculations focus on static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time, providing insights into its behavior in a more realistic environment, such as in solution.

MD simulations model the behavior of this compound in an explicit solvent, such as water. nih.gov By simulating the motion of every atom in the system over a period of time, these simulations reveal how the molecule's conformation changes in response to thermal fluctuations and interactions with solvent molecules. researchgate.net This allows for the investigation of conformational flexibility in a solution phase, identifying the most populated conformational states and the timescales of transitions between them. Analysis of the simulation can also detail the specific hydrogen bonding patterns and other non-covalent interactions between the solute and solvent, which govern its solubility and dynamic behavior. nih.gov

MD simulations are a powerful tool for studying the mechanisms of intermolecular chemical reactions at the atomic level. For example, they can be used to model an acyl transfer reaction involving the amide group of this compound. researchgate.net Such a simulation would involve placing the molecule in a simulation box with a reactant, such as a nucleophile.

The simulation can track the entire process, from the initial approach of the reactants to the formation of a transition state and finally the products. This allows researchers to identify the key intermolecular interactions, such as hydrogen bonds, that stabilize the reaction intermediates and transition states. researchgate.net Furthermore, MD can reveal important conformational changes in the molecule that are required to facilitate the reaction, providing a detailed, dynamic picture of the chemical transformation. researchgate.net

Analysis of Hydrogen Bonding Networks

The supramolecular architecture of this compound is significantly influenced by hydrogen bonding. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, leading to the formation of robust and predictable networks. The primary hydrogen bond donor is the amide (N-H) group, with the thiol (S-H) group also capable of donating a proton, albeit typically forming weaker bonds. The primary acceptor is the carbonyl oxygen (C=O) of the amide group. The sulfur atom of the mercapto group and, to a lesser extent, the chlorine atom can also act as weak hydrogen bond acceptors.

In the solid state, benzamide (B126) derivatives commonly form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov It is highly probable that this compound would adopt a similar arrangement. Beyond this primary interaction, the thiol group introduces additional possibilities. It can engage in S-H···O or S-H···S interactions, linking the primary amide dimers into more extended one-, two-, or three-dimensional networks. While S-H···O bonds are weaker than their O-H···O counterparts, they play a crucial role in the crystal packing of thiol-containing compounds. nih.gov The presence of both amide and thiol groups allows for competition and cooperativity, leading to complex and potentially polymorphic hydrogen-bonding patterns. Computational tools like the Cambridge Structural Database (CSD) provide statistical data on the geometry of such interactions in related structures, allowing for the prediction of the most likely hydrogen bond networks. hubspotusercontent-na1.netyoutube.comcam.ac.uk

Table 1: Potential Hydrogen Bonding Interactions in this compound Note: The geometric parameters are typical values derived from computational models and analysis of related structures in the Cambridge Structural Database (CSD).

| Donor (D) | Acceptor (A) | D-H···A Interaction | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H (Amide) | O=C (Amide) | Strong | 1.8 - 2.2 | 2.8 - 3.2 | 150 - 180 |

| S-H (Thiol) | O=C (Amide) | Moderate | 2.2 - 2.6 | 3.2 - 3.8 | 140 - 170 |

| S-H (Thiol) | S (Thiol) | Weak | 2.5 - 3.0 | 3.6 - 4.2 | 130 - 160 |

| N-H (Amide) | S (Thiol) | Weak | 2.4 - 2.8 | 3.4 - 4.0 | 140 - 170 |

Characterization of Halogen Bonding and Other Non-Covalent Interactions (e.g., π-π stacking, C-H...π)

Beyond hydrogen bonding, a variety of other non-covalent interactions contribute to the molecular recognition and crystal packing of this compound.

Halogen Bonding: The chlorine atom on the benzene (B151609) ring can participate in halogen bonding. This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a σ-hole on the outer side of the halogen, opposite to the C-Cl bond. youtube.com This electropositive region can interact favorably with a Lewis base or a nucleophilic region, such as the carbonyl oxygen or the sulfur atom of a neighboring molecule. nih.govresearchgate.netmdpi.com The strength of this C-Cl···O or C-Cl···S interaction, while generally weaker than conventional hydrogen bonds, is highly directional and can be a significant structure-directing force in crystal engineering. nih.gov

π-π Stacking: The presence of the aromatic benzene ring facilitates π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings. libretexts.org In the crystal lattice, molecules of this compound can arrange in either a face-to-face (sandwich) or, more commonly, a parallel-displaced or T-shaped configuration to optimize these interactions. nih.govmdpi.com The substitution pattern on the ring influences the quadrupole moment and can affect the preferred geometry and strength of the stacking. rsc.org

Table 2: Potential Non-Covalent Interactions in this compound Note: These are predicted interactions based on the molecular structure and data from analogous systems.

| Interaction Type | Donor | Acceptor | Typical Distance |

| Halogen Bond | C-Cl (σ-hole) | O=C or S | 3.0 - 3.5 Å (Cl···O/S) |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 Å (Centroid-Centroid) |

| C-H···π | Aromatic C-H | Benzene Ring Face | 2.5 - 2.9 Å (H···π Centroid) |

Dispersion Interactions and Their Influence on Crystal Packing

Dispersion forces, or London forces, are ubiquitous attractive forces arising from temporary fluctuations in electron density. While individually weak, their cumulative effect is substantial in determining the crystal packing of molecules like this compound. The presence of highly polarizable atoms, such as chlorine and sulfur, significantly enhances the magnitude of these interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Elucidation of Structural Features and Physicochemical Properties Influencing Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of its distinct structural features and the resulting physicochemical properties. QSAR and cheminformatics approaches help to quantify these relationships. nih.gov

Benzamide Moiety: The amide group is a key feature, characterized by resonance delocalization between the nitrogen lone pair and the carbonyl group. This makes the amide nitrogen non-basic and the carbonyl carbon less electrophilic compared to ketones. auburn.edu The N-H and C=O groups are primary sites for hydrogen bonding, which can modulate reactivity by affecting substrate binding to enzymes or catalyst surfaces. Hydrolysis of the amide bond is a potential chemical transformation, though it typically requires acid or base catalysis. pressbooks.pub

Chloro Substituent: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution via an inductive effect. Its presence also influences the acidity of the thiol proton and the basicity of the amide group. Its ability to form halogen bonds can play a role in specific molecular recognition events that precede a chemical reaction.

Mercapto (Thiol) Group: The thiol group is a key reactive center. It is weakly acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This makes it susceptible to reactions such as alkylation, acylation, and oxidation (e.g., to form disulfides). The nucleophilicity of the sulfur atom is a critical determinant of its role in many chemical transformations.

Cheminformatics tools are used to calculate various molecular descriptors that quantify these properties. These descriptors can then be correlated with experimentally observed reactivity.

Table 3: Key Physicochemical Descriptors for this compound Note: Values are estimates from cheminformatics software and are used for comparative QSAR analysis.

| Descriptor | Definition | Predicted Influence on Reactivity |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity. | Influences solubility in reaction media and transport to reactive sites. |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms (O, N, S, and attached H). | Correlates with hydrogen bonding capacity and membrane permeability. |

| Hammett Constants (σ) | Quantifies the electronic effect (withdrawing/donating) of a substituent. | The chloro group's σ value indicates its electron-withdrawing nature, affecting reaction rates. |

| pKa | Measures the acidity of the thiol (S-H) and N-H protons. | Determines the concentration of the reactive thiolate anion at a given pH. |

| Molecular Refractivity (MR) | Relates to molecular volume and polarizability. | A steric descriptor that can influence how the molecule fits into an active site or approaches a reactant. |

Development of Predictive Models for Chemical Transformations

While no specific QSAR models for the chemical transformations of this compound have been published, the methodology for their development is well-established. igi-global.com Such models are invaluable for predicting the outcomes of reactions, optimizing reaction conditions, and designing new derivatives with desired reactivity profiles.

The development of a predictive QSAR model involves several key steps:

Data Set Assembly: A series of benzamide derivatives with varying substituents would be synthesized, and their reactivity in a specific chemical transformation (e.g., rate of S-alkylation, susceptibility to hydrolysis) would be measured experimentally. archivepp.comjppres.com This forms the training set for the model.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (as in Table 3, plus many others including electronic, topological, and quantum-chemical descriptors) would be calculated using cheminformatics software. nih.gov

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed chemical reactivity. bohrium.com The goal is to find the simplest model with the highest predictive power.

Validation: The model's robustness and predictive ability are rigorously tested. Internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the training set) are performed to ensure the model is not overfitted and can accurately predict the reactivity of new, untested compounds. nih.govnih.gov

For this compound, a QSAR model could predict, for example, its nucleophilicity in a substitution reaction. Key descriptors in such a model would likely include the pKa of the thiol group, the partial charge on the sulfur atom, and steric descriptors related to the ortho-chloro and amide groups.

Mechanistic Chemical Investigations of 2 Chloro 3 Mercaptobenzamide Reactivity

Kinetics and Thermodynamics of Characteristic Chemical Transformations

The outcome of chemical reactions involving 2-Chloro-3-mercaptobenzamide can be governed by either kinetic or thermodynamic control. This distinction is crucial for predicting and manipulating the product distribution of a reaction. libretexts.org

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product will be the one that is formed the fastest. This is known as the kinetic product, and its formation proceeds via the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, when the reactions leading to the products are reversible, an equilibrium can be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org

While specific quantitative kinetic and thermodynamic data for this compound are not extensively detailed in the literature, the principles governing its reactions can be inferred from general organic chemistry concepts. The electron-withdrawing nature of the chlorine atom would influence the stability of intermediates and transition states, thereby affecting both the kinetics and thermodynamics of the reactions.

Catalytic Mechanisms Involving the 2-Mercaptobenzamide Core Scaffold

Catalysis plays a pivotal role in the transformations of the 2-mercaptobenzamide scaffold, enabling efficient and selective synthesis of complex heterocyclic structures.

Homogeneous catalysts, which operate in the same phase as the reactants, have been effectively used for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. Various transition metal complexes have been shown to catalyze this transformation.

A proposed mechanism for a Cobalt-catalyzed reaction involves the initial oxidation of Co(II) to Co(III) by molecular oxygen. The Co(III) species then oxidizes the 2-mercaptobenzamide, generating a thiyl radical intermediate and regenerating the Co(II) catalyst. This is followed by intramolecular cyclization to form the benzo[d]isothiazol-3(2H)-one product. sigmaaldrich.com

Copper(I) catalysts are also proposed to facilitate this cyclization. The mechanism likely involves the coordination of the 2-mercaptobenzamide to the Cu(I) center, followed by an oxidative process that couples the N-H and S-H bonds to form a new N-S bond, again using O2 as the oxidant. sigmaaldrich.com

Non-metallic catalysts like potassium bromide (KBr) have also been reported to be effective. In this system, it is proposed that KBr is first oxidized to Br2, which then acts as the oxidizing agent to promote the cyclization of 2-mercaptobenzamide. sigmaaldrich.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as ease of separation and reusability. While the principles of heterogeneous catalysis are widely applied in organic synthesis, specific examples detailing their application to reactions involving the this compound scaffold are not extensively documented in current literature. However, related structures like 2-mercaptobenzothiazole (B37678) have been studied under heterogeneous conditions. For instance, ZnO/Al2O3 composites have been used as reusable catalysts for the synthesis of thioureas from amines and CS2, a reaction class relevant to sulfur-containing heterocycles. This suggests that supported metal catalysts or metal oxides could potentially be developed for transformations of this compound, such as its synthesis or subsequent cyclization reactions.

Probing Site-Specific Chemical Reactivity (e.g., nucleophilic attack, acyl transfer to specific chemical moieties)

The distinct functional groups of this compound and its derivatives provide multiple sites for chemical reactions, leading to site-specific reactivity.

A significant area of investigation is the acyl transfer potential of 2-mercaptobenzamide thioester derivatives. These compounds have been shown to act as specific acylating agents, particularly in biological systems. For example, they can selectively target cysteine residues within proteins. In studies related to the HIV-1 nucleocapsid protein (NCp7), 2-mercaptobenzamide thioesters specifically react with cysteine sulfur atoms in the protein's zinc-binding domains. This reaction proceeds via a nucleophilic attack of the cysteine thiolate on the thioester carbonyl carbon, resulting in the transfer of the acyl group to the cysteine. This covalent modification perturbs the zinc coordination, leading to the ejection of zinc from the protein and inhibiting its function.

The reactivity of the cysteine thiolate is highly dependent on its local environment within the protein, which allows for site-specific acylation. This highlights the ability of the 2-mercaptobenzamide scaffold to be tailored for targeted covalent modification of biomolecules.

In synthetic chemistry, the site of nucleophilic attack can be directed by the choice of reagents and reaction conditions. For instance, in the synthesis of benzothiazinones from a related 2-chloro-3-nitro-benzoyl isothiocyanate intermediate, a nucleophile like piperidine (B6355638) can attack at two different electrophilic sites. Nucleophilic attack at the isothiocyanate carbon leads to the desired benzothiazinone product after cyclization. However, a competitive attack at the carbonyl carbon of the benzoyl group leads to the formation of a benzamide (B126) side product. This competition illustrates the principle of site-specific reactivity governed by the relative electrophilicity of different positions within the molecule.

Potential Applications of this compound in Advanced Materials and Analytical Chemistry

The unique molecular architecture of this compound, featuring a trifecta of reactive functional groups—a chloro group, a mercapto (thiol) group, and an amide group—positions it as a compound of significant interest for a variety of specialized applications. While direct research on this specific molecule is not extensively documented in publicly available literature, its potential can be extrapolated from the well-established chemistry of its constituent functional moieties. This article explores the prospective roles of this compound in the realms of advanced materials and analytical chemistry, based on the known reactivity and utility of related chemical structures.

Potential Applications in Advanced Materials and Analytical Chemistry

The inherent functionalities of 2-Chloro-3-mercaptobenzamide lend themselves to several potential applications, ranging from the synthesis of novel polymers to the development of sophisticated analytical tools. The interplay between the thiol, chloro, and amide groups allows for a diverse range of chemical transformations, making it a versatile building block in materials science and a promising candidate for analytical reagent development.

The presence of multiple reactive sites in this compound suggests its potential utility in the synthesis and modification of polymers. The thiol and chloro groups, in particular, can participate in various polymerization and cross-linking reactions.

The thiol group can undergo polymerization through thiol-ene or thiol-yne "click" reactions, which are known for their high efficiency and selectivity. This could allow for the incorporation of the benzamide (B126) unit into polymer backbones, potentially imparting unique thermal or mechanical properties. Furthermore, the thiol group can be oxidized to form disulfide bonds, a reversible linkage that can be used to create self-healing or responsive materials.

As a cross-linker, this compound could be employed to link polymer chains together, enhancing their strength, thermal stability, and solvent resistance. nih.gov The thiol group can react with various functional groups on polymer chains, while the chloro group can participate in nucleophilic substitution reactions to form covalent cross-links.

Moreover, this compound could serve as a polymer modifier, where it is grafted onto existing polymer chains to introduce new functionalities. For instance, the thiol group could be used to attach the molecule to a polymer backbone, thereby introducing the chloro and amide functionalities, which could then be used for further chemical modifications or to alter the surface properties of the material.

Table 1: Potential Roles of this compound in Polymer Chemistry

| Role | Relevant Functional Group(s) | Potential Reaction(s) | Resulting Polymer Property |

| Monomer | Thiol, Chloro | Thiol-ene/Thiol-yne polymerization, Nucleophilic substitution | Introduction of benzamide moiety into the polymer chain |

| Cross-linker | Thiol, Chloro | Reactions with complementary functional groups on polymer chains | Increased mechanical strength and thermal stability |

| Modifier | Thiol, Chloro, Amide | Grafting onto existing polymer backbones | Introduction of new functionalities, altered surface properties |

The functional groups within this compound suggest its potential for catalytic applications, both as a ligand in organometallic chemistry and as an organocatalyst itself.

The thiol group is a well-known coordinating agent for a variety of metal ions. This property could be exploited by using this compound as a ligand to synthesize novel organometallic complexes. The presence of the chloro and amide groups could modulate the electronic properties of the metal center, potentially leading to catalysts with unique reactivity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization.

As an organocatalyst, the thiol group can participate in various catalytic cycles. Thiols are known to act as nucleophilic catalysts in reactions such as Michael additions and aldol (B89426) reactions. measurebiology.org The acidity of the thiol proton can also be tuned by the electronic effects of the chloro and amide groups, which could influence its catalytic activity. While direct evidence for this compound as a catalyst is lacking, the reactivity of related thiol-containing molecules in organocatalysis suggests this as a promising area for investigation. measurebiology.org

The high reactivity of the thiol group makes this compound a compelling candidate for the development of chemical sensors and chemodosimeters. measurebiology.orgmdpi.comacs.org The principle behind such sensors often relies on a specific and irreversible reaction between the analyte and the sensing molecule, leading to a detectable change in a physical property, such as color or fluorescence. acs.org

The nucleophilic nature of the thiol group allows it to react with a variety of analytes, including heavy metal ions, electrophilic organic molecules, and reactive oxygen species. measurebiology.org For example, the strong affinity of sulfur for heavy metals like mercury, lead, and cadmium could be harnessed to create a colorimetric or fluorescent sensor for these toxic ions. measurebiology.orgijmrhs.com Upon binding of the metal ion to the thiol group, a change in the electronic structure of the molecule could lead to a visible color change or an alteration in its fluorescence emission.

Furthermore, the thiol group can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds or be oxidized in the presence of reactive oxygen species. These reactions could be the basis for developing chemodosimeters for these specific classes of analytes. The chloro and amide groups could be further functionalized with chromophores or fluorophores to enhance the signaling mechanism of the sensor.

Table 2: Potential Sensing Applications Based on Thiol Reactivity

| Target Analyte | Sensing Mechanism | Potential Signal |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination with the thiol group | Color change, Fluorescence quenching/enhancement |

| Electrophilic Organic Molecules | Nucleophilic attack by the thiol group | Change in absorption or emission spectra |

| Reactive Oxygen Species | Oxidation of the thiol group | Alteration of fluorescence properties |

Beyond sensor applications, this compound holds potential for the development of novel analytical reagents for various chemical analyses.

The thiol group's affinity for metal ions could be utilized in the development of reagents for the separation and preconcentration of trace metals from complex matrices. mdpi.com For instance, the compound could be immobilized on a solid support to create a sorbent for the selective extraction of heavy metals from environmental samples.

In titrimetric analysis, the thiol group can be quantitatively oxidized, suggesting its potential use as a titrant for the determination of oxidizing agents. Conversely, it could be used as a masking agent to prevent the interference of certain metal ions in complexometric titrations.

Furthermore, the presence of the amide and chloro groups allows for derivatization to introduce functionalities that are amenable to specific analytical techniques. For example, it could be derivatized to create a reagent for the spectrophotometric or fluorometric determination of certain analytes. The chloro group also provides a site for radiolabeling, which could enable its use as a tracer in various analytical and biological studies. While specific applications of this compound as an analytical reagent are not yet established, the versatility of its functional groups provides a strong foundation for future research and development in this area.